molecular formula C14H17N3O4 B2439296 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea CAS No. 2319725-43-2

1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea

Cat. No. B2439296
CAS RN: 2319725-43-2
M. Wt: 291.307
InChI Key: FYKKMXOBKKEYKB-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea, also known as DMOG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMOG is a hypoxia-mimetic agent, meaning that it mimics the effects of low oxygen levels in the body. In

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea has been widely used in scientific research as a hypoxia-mimetic agent. It has been shown to induce a range of cellular responses that are similar to those seen in low oxygen environments. This makes it a valuable tool for studying the effects of hypoxia on various biological processes. 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea has been used in research on cancer, stem cells, and cardiovascular disease, among other areas.

Mechanism of Action

1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea works by inhibiting the activity of prolyl hydroxylase enzymes, which are involved in the regulation of the hypoxia-inducible factor (HIF) pathway. This pathway plays a crucial role in the body's response to low oxygen levels, and is involved in a range of biological processes including angiogenesis, erythropoiesis, and glucose metabolism. By inhibiting prolyl hydroxylase enzymes, 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea stabilizes HIF-1α and HIF-2α, leading to the activation of downstream target genes and the induction of hypoxia-like responses.
Biochemical and Physiological Effects:
1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea has been shown to have a range of biochemical and physiological effects in various cell types and tissues. These include increased expression of genes involved in angiogenesis, erythropoiesis, and glucose metabolism, as well as changes in cell proliferation, differentiation, and survival. 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea has also been shown to have anti-inflammatory and anti-oxidant effects, and may have potential applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea in lab experiments is its ability to mimic the effects of hypoxia without the need for specialized equipment or low oxygen environments. This makes it a convenient and cost-effective tool for studying hypoxia-related processes. However, it is important to note that 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea may not perfectly replicate the effects of true hypoxia, and researchers should be aware of potential differences in cellular responses. Additionally, 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea has been shown to have some toxic effects at high concentrations, and care should be taken to use appropriate dosages in experiments.

Future Directions

There are many potential future directions for research on 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea and its applications. One area of interest is the development of new hypoxia-mimetic agents that may have improved efficacy or fewer side effects than 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea. Additionally, further research is needed to fully understand the mechanisms of action of 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea and its effects on various biological processes. Finally, there may be potential applications for 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea in the treatment of various diseases, and further research is needed to explore these possibilities.

Synthesis Methods

1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenyl isocyanate with ethyl 2-amino-3-oxobutanoate, followed by the addition of ethyl chloroformate and sodium hydroxide. The resulting product is then purified through column chromatography. This method has been used successfully by many researchers to produce 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea in high yield and purity.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-9-3-4-11(7-10(9)2)16-13(19)15-5-6-17-12(18)8-21-14(17)20/h3-4,7H,5-6,8H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKKMXOBKKEYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCN2C(=O)COC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea

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